Cas no 92-53-5 (4-Phenylmorpholine)
4-Phenylmorpholine Chemical and Physical Properties
Names and Identifiers
-
- 4-Phenylmorpholine
- Phenylmorpholine
- MORPHOLINOBENZENE
- PHENYLMORPHOLINE,N-
- N-PHENYLMORPHOLINE
- (4-Morpholinyl)benzene
- 4-phenyl-morpholin
- Morpholine,4-phenyl-
- Morpholinobenzol
- PHENYLMORPHOLINE, N-(RG)
- 4-Phenyl-morpholine
- EINECS 202-164-0
- MORPHOLINE,4-PHENYL
- N-phenyl-morpholine
- MORPHOLINE, 4-PHENYL-
- Phenyl morpholine
- 4-phenylmorpholin
- H4OC7FB1EX
- FHQRDEDZJIFJAL-UHFFFAOYSA-N
- NSC2628
- N-Phenyl Morpholine
- N-(phenyl)morpholine
- 4-(4-morpholinyl)benzene
- WLN: T6N DOTJ AR
- 4-(Phenyl-4-D)morpholine
- KSC486O6P
- VS-12628
- AKOS003398235
- A844260
- AC-7074
- Q27279634
- NS00022878
- UNII-H4OC7FB1EX
- NSC-239125
- AI3-01091
- SR-01000514391
- NSC 2628
- SCHEMBL254812
- NSC-2628
- CS-W014318
- W-100282
- MFCD00006166
- s12313
- FT-0619409
- P0196
- 1351403-44-5
- AMY2650
- 92-53-5
- SR-01000514391-1
- SY003877
- 4-Phenylmorpholine, >=98%
- CHEMBL4435329
- InChI=1/C10H13NO/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-5H,6-9H
- DTXSID8059057
- MFCD31699968
- SY246296
- BRN 0132159
- 4-phenyl morpholine
- 4-27-00-00037 (Beilstein Handbook Reference)
- BBL034643
- 4-Phenylmorpholine; Morpholinobenzene
- STK664287
- DB-057311
- DTXCID0048763
-
- MDL: MFCD00006166
- Inchi: 1S/C10H13NO/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-5H,6-9H2
- InChI Key: FHQRDEDZJIFJAL-UHFFFAOYSA-N
- SMILES: O1CCN(C2C=CC=CC=2)CC1
- BRN: 0132159
Computed Properties
- Exact Mass: 163.10000
- Monoisotopic Mass: 163.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 12.5
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Colorless crystals
- Density: 1.053 g/cm3 (60℃)
- Melting Point: 52.0 to 59.0 deg-C
- Boiling Point: 270°C(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: 1.5400 (estimate)
- Solubility: 3.46 g/L
- Water Partition Coefficient: 3.46 g/L
- PSA: 12.47000
- LogP: 1.58820
- Vapor Pressure: <0.1 mmHg ( 20 °C)
- FEMA: 2699
- Solubility: Soluble in ethanol \ ether, insoluble in water
4-Phenylmorpholine Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H302,H311,H319
- Warning Statement: P280,P305+P351+P338,P312
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:2
- Hazard Category Code: 22-24
- Safety Instruction: S36/37-S45-S36/37/39-S28A
- RTECS:QE8575000
-
Hazardous Material Identification:
- HazardClass:6.1(b)
- PackingGroup:III
- Storage Condition:Store below +30°C.
- Safety Term:6.1(b)
- Packing Group:III
- Risk Phrases:R22; R24
4-Phenylmorpholine Customs Data
- HS CODE:29349990
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Phenylmorpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P118291-100g |
4-Phenylmorpholine |
92-53-5 | 98% | 100g |
¥371.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P118291-25g |
4-Phenylmorpholine |
92-53-5 | 98% | 25g |
¥116.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P118291-5g |
4-Phenylmorpholine |
92-53-5 | 98% | 5g |
¥29.90 | 2023-09-01 | |
| Fluorochem | 042890-1g |
4-Phenylmorpholine |
92-53-5 | 98% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 042890-25g |
4-Phenylmorpholine |
92-53-5 | 98% | 25g |
£11.00 | 2022-02-28 | |
| Fluorochem | 042890-100g |
4-Phenylmorpholine |
92-53-5 | 98% | 100g |
£34.00 | 2022-02-28 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002366-100g |
4-Phenylmorpholine |
92-53-5 | 98% | 100g |
¥383 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002366-25g |
4-Phenylmorpholine |
92-53-5 | 98% | 25g |
¥104 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002366-5g |
4-Phenylmorpholine |
92-53-5 | 98% | 5g |
¥27 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002366-500g |
4-Phenylmorpholine |
92-53-5 | 98% | 500g |
¥1563 | 2024-05-20 |
4-Phenylmorpholine Production Method
Production Method 1
1.2 Reagents: Cesium fluoride ; 80 °C
4-Phenylmorpholine Raw materials
4-Phenylmorpholine Preparation Products
4-Phenylmorpholine Suppliers
4-Phenylmorpholine Related Literature
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 4-Phenylmorpholine
Recent Advances in the Study of 4-Phenylmorpholine (CAS 92-53-5) and Its Applications in Chemical Biology and Pharmaceutical Research
4-Phenylmorpholine (CAS 92-53-5) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by a morpholine ring substituted with a phenyl group, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential as a building block for drug development, particularly in the design of kinase inhibitors, antimicrobial agents, and central nervous system (CNS) therapeutics. This research brief aims to provide an overview of the latest advancements related to 4-Phenylmorpholine, focusing on its synthetic utility, biological activities, and emerging applications in drug discovery.
One of the most notable developments in the study of 4-Phenylmorpholine is its role in the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and recent research has demonstrated that derivatives of 4-Phenylmorpholine exhibit potent inhibitory activity against specific kinase families. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the design and evaluation of a series of 4-Phenylmorpholine-based compounds as selective inhibitors of PI3Kα, a kinase frequently dysregulated in cancers. The study highlighted the compound's ability to modulate kinase activity with high specificity, offering a promising scaffold for further optimization in oncology drug development.
In addition to its applications in kinase inhibition, 4-Phenylmorpholine has also been investigated for its antimicrobial properties. A recent study in Bioorganic & Medicinal Chemistry Letters explored the synthesis of 4-Phenylmorpholine derivatives with enhanced activity against multidrug-resistant bacterial strains. The researchers identified several analogs with potent bactericidal effects, particularly against Gram-positive pathogens such as Staphylococcus aureus. These findings underscore the potential of 4-Phenylmorpholine as a starting point for the development of novel antibiotics, addressing the growing challenge of antimicrobial resistance.
Beyond its pharmacological applications, 4-Phenylmorpholine has also been utilized in chemical biology as a versatile tool for probing biological systems. For example, a 2022 study in ACS Chemical Biology described the use of 4-Phenylmorpholine-based probes to investigate protein-protein interactions in cellular signaling pathways. The compound's unique structural features enabled the development of fluorescent and photoaffinity probes, facilitating the visualization and characterization of dynamic molecular interactions in live cells. This approach has opened new avenues for understanding complex biological processes and identifying novel therapeutic targets.
In conclusion, the recent research on 4-Phenylmorpholine (CAS 92-53-5) highlights its multifaceted role in chemical biology and pharmaceutical research. From its utility as a kinase inhibitor scaffold to its potential in antimicrobial drug development and chemical probe design, this compound continues to inspire innovative applications. Future studies are expected to further explore its therapeutic potential and expand its use in targeted drug delivery systems and other advanced biomedical applications. As the field progresses, 4-Phenylmorpholine is likely to remain a focal point of interdisciplinary research, bridging the gap between chemistry and biology to address unmet medical needs.
92-53-5 (4-Phenylmorpholine) Related Products
- 159724-40-0(3-(morpholin-4-yl)aniline)
- 16857-97-9(Morpholine, 4,4',4''-(1,3,5-benzenetriyl)tris-)
- 3976-10-1(Morpholine, 4-phenyl-,hydrochloride (1:1))
- 65851-36-7(Benzenamine, N,N-dimethyl-4-(4-morpholinyl)-)
- 64097-60-5(Benzenamine, 4-(4-morpholinyl)-N-[4-(4-morpholinyl)phenyl]-)
- 173186-17-9(N-methyl-4-morpholin-4-ylaniline)
- 4096-22-4(Morpholine,4,4'-(1,4-phenylene)bis-)
- 380892-42-2(Benzenamine, N,N-diethyl-4-(4-morpholinyl)-)
- 86759-37-7(4-MorpholinobenzenaMine)
- 2524-67-6(4-(morpholin-4-yl)aniline)